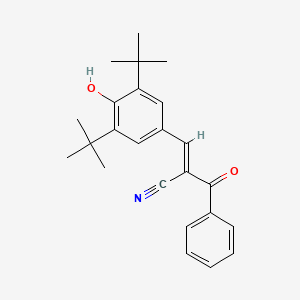

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile

Description

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile is a substituted prop-2-enenitrile derivative characterized by its stereodefined tri-substituted alkene backbone. The compound features two distinct aromatic substituents: a benzoyl group at position 2 and a bulky 3,5-ditert-butyl-4-hydroxyphenyl group at position 2.

The compound’s structural features are critical to its physicochemical behavior. The (E)-configuration of the alkene ensures spatial separation of the bulky substituents, while the nitrile group contributes to electronic polarization. Crystallographic studies of related compounds highlight the importance of substituent geometry in dictating intermolecular interactions, such as π-π stacking and hydrogen bonding, which stabilize the crystal lattice .

Properties

IUPAC Name |

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-23(2,3)19-13-16(14-20(22(19)27)24(4,5)6)12-18(15-25)21(26)17-10-8-7-9-11-17/h7-14,27H,1-6H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSRLWWDNRVIFI-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-benzoyl-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enenitrile, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant activity, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a benzoyl group and a hydroxyphenyl moiety that contribute to its reactivity and biological functions. The compound's molecular weight is approximately 336.42 g/mol.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Studies have demonstrated that the compound exhibits significant free radical scavenging activity. For instance:

These findings suggest that the compound can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation. |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase. |

| A549 (lung cancer) | 18 | Inhibition of proliferation through ROS generation. |

These results indicate that the compound possesses selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis as a mechanism of action. -

In Vivo Studies :

In animal models, administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to inhibit angiogenesis and metastasis.

Therapeutic Applications

The biological activities exhibited by this compound suggest potential therapeutic applications in:

- Cancer Therapy : Due to its cytotoxic effects on various cancer cell lines, further exploration into its use as an anticancer drug is warranted.

- Antioxidant Supplementation : Its strong antioxidant properties may position it as a candidate for dietary supplements aimed at reducing oxidative stress-related diseases.

Comparison with Similar Compounds

vs. (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile

This compound shares the prop-2-enenitrile backbone but differs in substituents (Table 1).

Table 1: Structural Comparison

Key Findings :

- The tert-butyl groups in the target compound introduce steric bulk, which may reduce molecular flexibility compared to the less hindered 4-methylphenyl group in the analog.

- The hydroxyl group in the target compound could enable hydrogen bonding, absent in the formylphenoxy-containing analog, which relies on π-π interactions for crystal stabilization .

vs. Mercury-Based Derivatives with 3,5-Ditert-butyl-4-hydroxyphenyl Groups

Mercury compounds like chloro-(3,5-ditert-butyl-4-hydroxyphenyl)mercury ([66583-39-9]) share the 3,5-ditert-butyl-4-hydroxyphenyl substituent but differ fundamentally in their backbone (Table 2) .

Table 2: Backbone and Reactivity Comparison

Key Findings :

- The organic backbone of the target compound offers versatility in supramolecular chemistry, whereas mercury derivatives are constrained by toxicity and metal-specific reactivity.

- Both compounds benefit from the steric and antioxidant properties of the 3,5-ditert-butyl-4-hydroxyphenyl group, but their applications diverge due to backbone differences .

Functional Implications

- Hydrogen Bonding: The hydroxyl group in the target compound may form O–H···N bonds with the nitrile, a feature absent in non-hydroxylated analogs. This could enhance thermal stability or solubility .

- Steric Effects : The tert-butyl groups may hinder π-π stacking but promote van der Waals interactions, altering melting points or crystallinity compared to less bulky derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.